

Comparative Analysis of Nucleophile Reactivity with Oxiran-2-ylum Intermediates

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Compound of Interest

Compound Name: Oxiran-2-ylum

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Nucleophilic Ring-Opening of Activated Epoxides

The **oxiran-2-ylum** ion, a highly reactive intermediate formed from the protonation of an epoxide under acidic conditions, serves as a critical electrophile in a variety of organic transformations. Understanding the reactivity of different nucleophiles with this transient species is paramount for controlling reaction outcomes and designing efficient synthetic routes in drug development and other chemical industries. This guide provides a comparative analysis of various nucleophiles, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific applications.

Under acidic conditions, the ring-opening of epoxides proceeds through a mechanism that exhibits characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, creating a highly electrophilic intermediate akin to an **oxiran-2-ylum** ion. This activation facilitates nucleophilic attack, which typically occurs at the more substituted carbon atom due to the development of a partial positive charge at this position.^{[1][2][3][4]} This regioselectivity is a key consideration in synthetic design.^{[1][2][4]}

Comparative Reactivity of Nucleophiles

The rate and efficiency of the ring-opening reaction are highly dependent on the nature of the nucleophile. While a comprehensive dataset comparing a wide range of nucleophiles under identical conditions is scarce in the literature, we can compile and analyze available kinetic and yield data to draw meaningful comparisons.

Oxygen Nucleophiles: Water and Alcohols

Water and alcohols are common nucleophiles for the acid-catalyzed ring-opening of epoxides, leading to the formation of 1,2-diols and β -alkoxy alcohols, respectively.

Kinetic studies on the acid-catalyzed ring-opening of butyl epoxy alcohols have provided valuable insights into the reactivity of water and sulfate/nitrate as nucleophiles.^{[5][6]} While direct rate constants for water as the sole nucleophile were not the primary focus, the studies established a clear methodology for monitoring the reaction kinetics via NMR.^[5]

In a study on the alcoholysis of styrene oxide catalyzed by a chiral metal-organic framework, methanol was shown to be an effective nucleophile. The study also qualitatively compared the reactivity of other alcohols, noting a significant decrease in conversion and enantioselectivity with bulkier alcohols like ethanol, isopropanol, and t-butanol. This suggests that steric hindrance plays a crucial role in the reactivity of alcohol nucleophiles.

Nucleophile	Substrate	Catalyst/ Conditions	Product(s)	Yield/Conversion	Observations	Reference
Water	Butyl epoxy alcohols	H ₂ SO ₄ /Na ₂ SO ₄ or HNO ₃ /NaN ₃ O ₃	Polyols, Sulfate/Nitrate esters	Yields vary from <1% to >50%	Rate is dependent on hydronium ion activity and counter-ion concentration.	[5][6]
Methanol	rac-Styrene oxide	(R)-3 (chiral MOF)	(S)-2-methoxy-2-phenylethanol	5% (product), 83% (unreacted)	Reaction is sensitive to the structure of the alcohol.	
Ethanol	rac-Styrene oxide	(R)-3 (chiral MOF)	2-ethoxy-2-phenylethanol	Dramatically lower conversion	Steric hindrance reduces reactivity.	
Isopropanol	rac-Styrene oxide	(R)-3 (chiral MOF)	2-isopropoxy-2-phenylethanol	Dramatically lower conversion	Steric hindrance reduces reactivity.	
t-Butanol	rac-Styrene oxide	(R)-3 (chiral MOF)	2-tert-butoxy-2-phenylethanol	Dramatically lower conversion	Steric hindrance reduces reactivity.	

Halide Nucleophiles

Halide ions (F^- , Cl^- , Br^- , I^-) are effective nucleophiles for the acid-catalyzed ring-opening of epoxides, yielding halohydrins. The reaction with anhydrous HX is a common method for this transformation.[1][2] The regioselectivity of the attack depends on the substitution pattern of the epoxide, with attack at the more substituted carbon being favored in the presence of a tertiary carbon.[1][2] While extensive comparative kinetic data is not readily available, the general principles of nucleophilicity ($I^- > Br^- > Cl^- > F^-$ in protic solvents) are expected to influence the reaction rates.

Nitrogen and Sulfur Nucleophiles

Amines and thiols are also potent nucleophiles for the ring-opening of activated epoxides, leading to the formation of β -amino alcohols and β -hydroxy sulfides, respectively. These reactions are of significant interest in the synthesis of biologically active molecules.[7][8] Acid-catalyzed conditions can be employed, although many preparations of these compounds are also carried out under neutral or basic conditions. A convenient method for the regioselective thiolysis of epoxides has been demonstrated in water without a catalyst, affording excellent yields.[8]

Experimental Protocols

General Protocol for Kinetic Analysis of Acid-Catalyzed Epoxide Ring-Opening by NMR Spectroscopy

This protocol is adapted from the study of the acid-catalyzed ring-opening of butyl epoxy alcohols.[5]

Materials:

- Epoxide substrate (e.g., butyl epoxy alcohol)
- Deuterated water (D_2O)
- Acid catalyst (e.g., H_2SO_4 or HNO_3)
- Internal standard (optional, for quantitative NMR)
- NMR tubes

- Micropipettes

Procedure:

- Prepare a stock solution of the epoxide in a suitable solvent (e.g., water with 10% D₂O for lock). A typical concentration is 5 mg/mL.
- Transfer a precise volume of the epoxide solution (e.g., 630 µL) into an NMR tube.
- Initiate the reaction by adding a specific volume of the acid catalyst solution (e.g., 70 µL of a given acid concentration) to the NMR tube.
- Quickly and thoroughly mix the solution in the NMR tube.
- Immediately place the NMR tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.
- Monitor the disappearance of the epoxide signals and the appearance of the product signals in the ¹H NMR spectra.
- Integrate the relevant peaks to determine the relative concentrations of the reactant and product(s) over time.
- Plot the concentration of the epoxide versus time to determine the reaction rate and rate constant.

General Procedure for the Thiolysis of Epoxides in Water

This protocol is based on a catalyst-free method for the synthesis of β-hydroxy sulfides.[8]

Materials:

- Epoxide (1 mmol)
- Thiol (1.2 mmol)
- Water (5 mL)

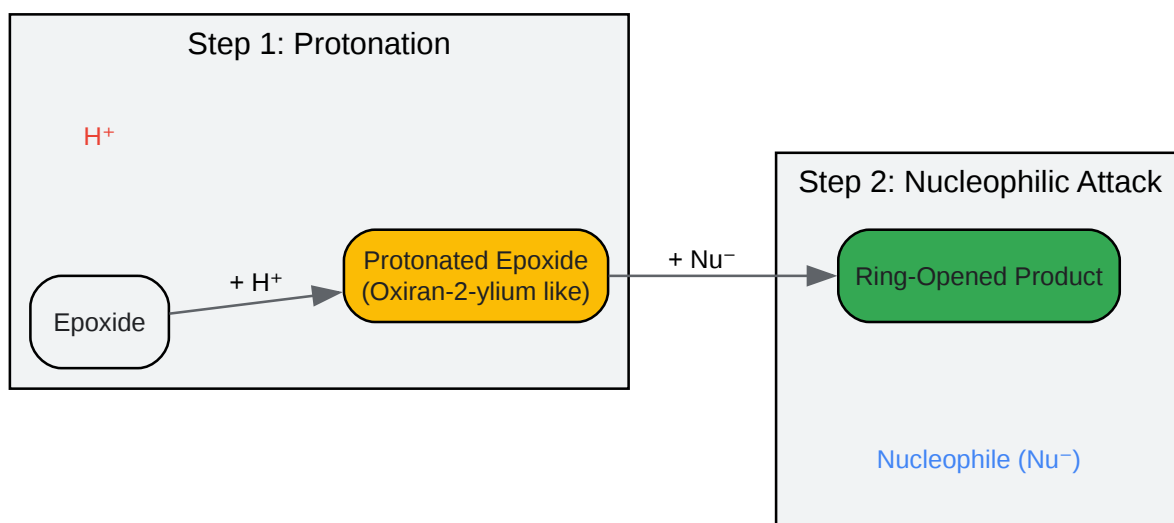
- Round-bottom flask
- Stirring apparatus
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of the epoxide (1 mmol) in water (5 mL), add the thiol (1.2 mmol).
- Stir the reaction mixture vigorously at room temperature for the time indicated in specific literature for the given substrates.
- Upon completion of the reaction (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired β -hydroxy sulfide.

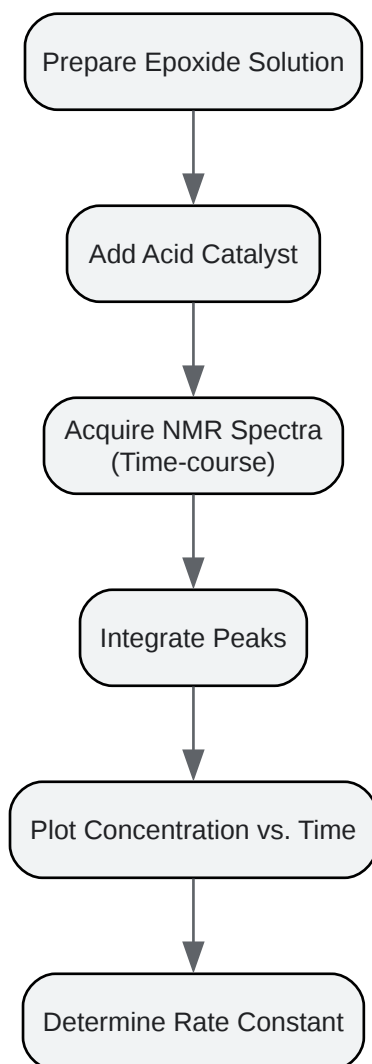
Reaction Pathways and Workflows

The following diagrams illustrate the general mechanism of acid-catalyzed epoxide ring-opening and a typical experimental workflow for a kinetic study.



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Caption: General mechanism of acid-catalyzed epoxide ring-opening.



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Caption: Experimental workflow for a kinetic study of epoxide ring-opening.

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